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Compound of Interest

Compound Name: AS-Inclisiran sodium

Cat. No.: B12418328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AS-Inclisiran sodium's performance with

alternative therapies, supported by a comprehensive review of published experimental data.

The information is intended to assist researchers, scientists, and drug development

professionals in their understanding and evaluation of this novel therapeutic agent.

Comparative Efficacy in Lowering LDL-C
AS-Inclisiran sodium has demonstrated significant efficacy in reducing low-density lipoprotein

cholesterol (LDL-C) levels in clinical trials. The following tables summarize the quantitative data

from key studies, comparing its performance against other prominent lipid-lowering therapies,

including PCSK9 monoclonal antibodies (evolocumab and alirocumab) and statins.
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Product
Clinical

Trial(s)

Patient

Population

Dosage

Regimen

Mean LDL-C

Reduction

(%)

Key Findings

AS-Inclisiran

sodium

ORION-9,

ORION-10,

ORION-11

Heterozygous

Familial

Hypercholest

erolemia

(HeFH),

Atheroscleroti

c

Cardiovascul

ar Disease

(ASCVD),

and ASCVD

risk

equivalents

300 mg

subcutaneou

sly on day 1,

day 90, and

then every 6

months

~50%

Consistently

reduced LDL-

C by

approximatel

y 50% across

various high-

risk patient

populations

on maximally

tolerated

statin

therapy.[1][2]

[3]

Evolocumab FOURIER

Patients with

established

ASCVD on

statin therapy

140 mg every

2 weeks or

420 mg

monthly,

subcutaneou

sly

~59%

Significantly

reduced the

risk of

cardiovascula

r events in

patients with

atheroscleroti

c

cardiovascula

r disease.[4]

[5]

Alirocumab ODYSSEY

OUTCOMES

Patients with

recent acute

coronary

syndrome on

high-intensity

statin therapy

75 mg or 150

mg every 2

weeks,

subcutaneou

sly (dose

adjusted)

~54.7% (at

48 weeks)

Reduced the

risk of

recurrent

ischemic

cardiovascula

r events in

patients who

had a recent

acute
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coronary

syndrome.[6]

[7]

Atorvastatin Multiple

Primary and

secondary

prevention of

cardiovascula

r disease

10-80 mg

daily, orally

30-60%

(dose-

dependent)

A well-

established

statin that

effectively

lowers LDL-C

and reduces

the risk of

cardiovascula

r events.

Head-to-Head and Network Meta-Analysis Data
Direct head-to-head trials are limited, but network meta-analyses provide indirect comparisons

of the relative efficacy of these agents.
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Analysis Type Study Comparison Key Findings

Network Meta-

Analysis
Multiple studies

Inclisiran vs.

Evolocumab vs.

Alirocumab

Evolocumab and

Alirocumab were

associated with the

largest LDL-C

reductions, followed

by Inclisiran. However,

all three were

significantly more

effective than placebo.

Observational Study Real-world evidence

Inclisiran vs.

Evolocumab vs.

Alirocumab

All three agents

demonstrated

significant LDL-C

reductions in a clinical

setting, with the

magnitude of

reduction being

comparable.

Experimental Protocols
Detailed methodologies for the pivotal clinical trials are summarized below to provide insight

into the experimental design and execution.

AS-Inclisiran Sodium (ORION Program)
The ORION clinical trial program evaluated the efficacy and safety of Inclisiran in a broad range

of patients with hypercholesterolemia.

ORION-9: This Phase 3, placebo-controlled, double-blind, randomized trial assessed the

efficacy of Inclisiran in 482 patients with HeFH and elevated LDL-C despite maximally

tolerated statin therapy.[1]

Intervention: Patients were randomized 1:1 to receive either 300 mg of Inclisiran sodium or

placebo via subcutaneous injection on day 1, day 90, and every 6 months thereafter for 18

months.[1]
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Primary Endpoints: The co-primary endpoints were the percentage change in LDL-C from

baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline

after day 90 and up to day 540.[1]

ORION-10 & ORION-11: These were Phase 3, placebo-controlled, double-blind, randomized

trials that evaluated Inclisiran in patients with ASCVD (ORION-10) and ASCVD or ASCVD

risk equivalents (ORION-11) with elevated LDL-C.

Intervention: Similar to ORION-9, patients received either Inclisiran or placebo at day 1,

day 90, and then every 6 months.

Primary Endpoints: The primary endpoints were consistent with the ORION-9 trial,

focusing on the percentage change in LDL-C at day 510 and the time-adjusted change

from day 90 to day 540.

Evolocumab (FOURIER Trial)
The FOURIER trial was a multinational, randomized, double-blind, placebo-controlled trial that

assessed the clinical efficacy and safety of evolocumab in patients with established

cardiovascular disease.[4]

Intervention: 27,564 patients were randomized to receive either evolocumab (140 mg every

two weeks or 420 mg monthly) or placebo subcutaneously.[5]

Primary Endpoint: The primary efficacy endpoint was a composite of cardiovascular death,

myocardial infarction, stroke, hospitalization for unstable angina, or coronary

revascularization.[5]

Alirocumab (ODYSSEY OUTCOMES Trial)
The ODYSSEY OUTCOMES trial was a multicenter, randomized, double-blind, placebo-

controlled trial that evaluated the effect of alirocumab on cardiovascular outcomes in patients

who had a recent acute coronary syndrome.[6][7]

Intervention: 18,924 patients were randomized to receive either alirocumab (75 mg or 150

mg every 2 weeks, with dose adjustment) or placebo subcutaneously.[7]
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Primary Endpoint: The primary end point was a composite of death from coronary heart

disease, nonfatal myocardial infarction, fatal or nonfatal ischemic stroke, or unstable angina

requiring hospitalization.[7]

Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental processes, the following diagrams

have been generated.
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Caption: Signaling pathway of AS-Inclisiran sodium in hepatocytes.
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Caption: Experimental workflow of the ORION Phase 3 clinical trials.
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Caption: Logical relationship from mechanism to clinical outcome for AS-Inclisiran.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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